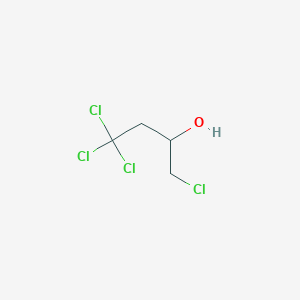![molecular formula C8H10F6S2 B14631440 Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- CAS No. 53356-04-0](/img/structure/B14631440.png)
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of two trifluoromethylthio groups attached to a cyclohexane ring. The trifluoromethylthio group is known for its significant role in enhancing the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- typically involves the introduction of trifluoromethylthio groups to the cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process can be achieved using trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of radical initiators .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysis has also been explored for the trifluoromethylation of cyclohexane derivatives, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- involves the interaction of its trifluoromethylthio groups with molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo radical reactions also plays a role in its mechanism of action, allowing it to participate in redox processes and other chemical transformations .
Comparison with Similar Compounds
Cyclohexane, 1,2-dithiol: Contains two thiol groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(methylthio): Contains two methylthio groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(phenylthio): Contains two phenylthio groups instead of trifluoromethylthio groups.
Uniqueness: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in radical reactions, making it valuable in various applications .
Properties
CAS No. |
53356-04-0 |
|---|---|
Molecular Formula |
C8H10F6S2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,2-bis(trifluoromethylsulfanyl)cyclohexane |
InChI |
InChI=1S/C8H10F6S2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h5-6H,1-4H2 |
InChI Key |
WUBHXBLQNQLGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



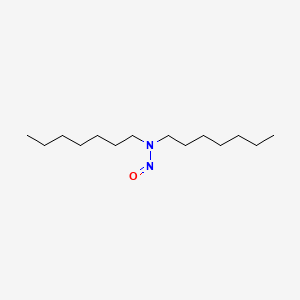
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
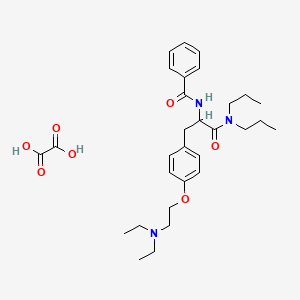

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
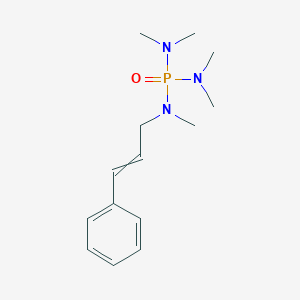
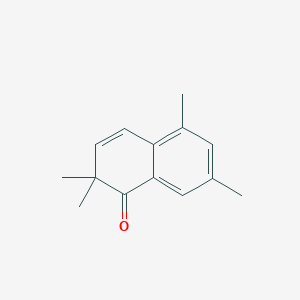
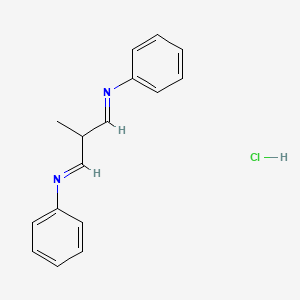
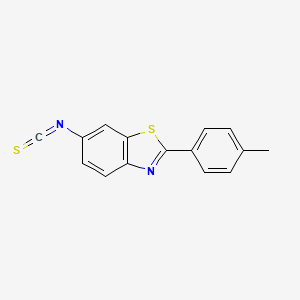
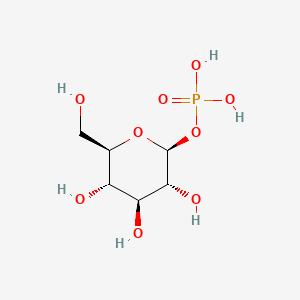
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
